molecular formula C26H22N6O B2515699 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide CAS No. 894066-13-8

4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide

Cat. No.: B2515699
CAS No.: 894066-13-8
M. Wt: 434.503
InChI Key: WRRKMAWGINDVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at the 3-position and a phenylbutanamide chain at the 6-position.

Properties

IUPAC Name

4-phenyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O/c33-25(11-4-8-19-6-2-1-3-7-19)28-22-10-5-9-21(18-22)23-12-13-24-29-30-26(32(24)31-23)20-14-16-27-17-15-20/h1-3,5-7,9-10,12-18H,4,8,11H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRKMAWGINDVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a novel synthetic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N6O(Molecular Formula)\text{C}_{22}\text{H}_{24}\text{N}_6\text{O}\quad (\text{Molecular Formula})

This compound features a complex arrangement of phenyl and pyridine groups linked through a triazole and pyridazine moiety, contributing to its diverse biological activities.

Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Studies suggest that it may inhibit specific kinases involved in cancer progression, particularly those associated with non-small cell lung cancer (NSCLC) .
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50 (µM)Notes
AntimicrobialMycobacterium tuberculosis1.35 - 2.18Significant activity observed in vitro
Anticancerc-Met Kinase0.005Potent inhibition noted; preclinical candidate
CytotoxicityHEK-293 Cells>40.32Nontoxic at tested concentrations

Case Studies

  • Antitubercular Activity :
    In a study evaluating various derivatives for their antitubercular properties, several compounds similar to the target exhibited promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The most active derivatives were further characterized for their cytotoxic effects on human cells, showing minimal toxicity .
  • Cancer Research :
    The compound’s structural analogs have been investigated for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis. One derivative demonstrated an IC50 of 0.005 µM, indicating strong potential as an anticancer agent . This highlights the importance of the triazolo-pyridazine scaffold in drug design for oncological applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives

Compound Name Structural Features Biological Activity Physicochemical Data References
This compound - Pyridin-4-yl at 3-position
- Phenylbutanamide at 6-position
Hypothesized to target RNA-binding proteins (e.g., Lin28) due to structural similarity to C1632 Not reported in evidence; predicted higher solubility due to pyridinyl group
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632) - Methyl group at 3-position
- Acetamide at 6-position
Inhibits Lin28-let-7 interaction, reduces tumorsphere formation, downregulates PD-L1 CAS 108825-65-6; purity 97%
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide - Ethoxyphenyl group
- Methyl at 3-position
Not explicitly reported; likely modulates kinase or epigenetic targets CAS 891117-12-7; synonyms listed
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide - Trifluoromethyl at 3-position
- Propenamide chain
Synthesized via visible-light-mediated alkyl radical coupling; potential anticancer applications Yield: 44%; pale yellow oil
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) - Benzoylamino and propenoic acid substituents No explicit activity reported; structural focus on synthesis mp 253–255°C (EtOH/DMF)

Key Insights from Comparative Analysis

The phenylbutanamide chain introduces greater conformational flexibility than the acetamide (C1632) or propenamide () chains, which could influence binding kinetics to targets like Lin28 .

Synthetic Accessibility :

  • Analogs like C1632 and the trifluoromethyl derivative () are synthesized via radical-mediated or coupling reactions, suggesting that the target compound may require similar methodologies .

Physicochemical Properties: The ethoxyphenyl analog () and propenoic acid derivatives () highlight how polar substituents (e.g., carboxylic acids) increase melting points, whereas hydrophobic groups (e.g., trifluoromethyl) reduce crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.